molecular formula C6H12ClN3O3 B1348505 DL-Histidine monohydrochloride monohydrate CAS No. 7048-02-4

DL-Histidine monohydrochloride monohydrate

Cat. No.: B1348505
CAS No.: 7048-02-4
M. Wt: 209.63 g/mol
InChI Key: CMXXUDSWGMGYLZ-UHFFFAOYSA-N
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Description

DL-Histidine monohydrochloride monohydrate is a crystalline powder with the chemical formula C6H9N3O2·HCl·H2O. It is a derivative of the essential amino acid L-Histidine, which plays a crucial role in various physiological processes. This compound is commonly used in cell culture media formulations and biomanufacturing due to its non-animal source, which minimizes the risk of contamination with adventitious viruses .

Mechanism of Action

L-Histidine is involved in the one-carbon unit metabolism. It is associated with protein methylation . It is a part of hemoglobin structure and function . L-Histidine is a component of dipeptides with antioxidative property . Histidine serves as a precursor for the formation of histamine, which is associated with allergic responses .

Future Directions

L-Histidine monohydrochloride monohydrate has been used in cell culture media formulations used in biomanufacturing . The use of non-animal-sourced L-Histidine and other components avoids the risk of contaminating bioproducts with adventitious viruses . It may have some immunomodulatory as well as antioxidant activity . L-Histidine may be indicated for use in some with rheumatoid arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Histidine monohydrochloride monohydrate can be synthesized through the reaction of L-Histidine with hydrochloric acid. The process involves dissolving L-Histidine in water, followed by the addition of hydrochloric acid to form the monohydrochloride salt. The solution is then evaporated to obtain the crystalline powder .

Industrial Production Methods

In industrial settings, this compound is produced using fermentation processes involving microorganisms such as Escherichia coli. The fermentation broth is then subjected to purification steps, including crystallization and drying, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

DL-Histidine monohydrochloride monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Decarboxylation: This reaction typically requires the enzyme histidine decarboxylase.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products

    Urocanic acid: from oxidation.

    Histamine: from decarboxylation.

  • Various substituted imidazole derivatives from substitution reactions.

Properties

IUPAC Name

2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXXUDSWGMGYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924465
Record name DL-Histidine, monohydrochloride, monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7048-02-4, 123333-71-1, 645-35-2
Record name L-Histidine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Histidine, monohydrochloride, monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-histidine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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